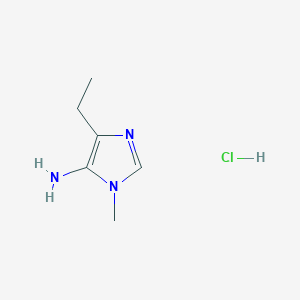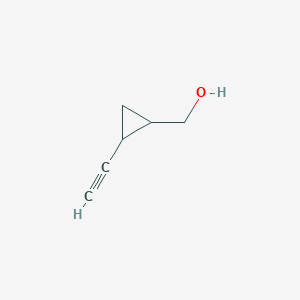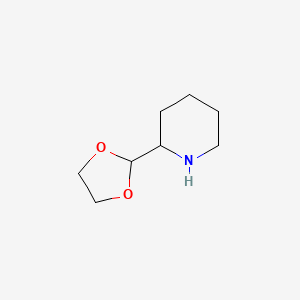
2-(1,3-Dioxolan-2-yl)pipéridine
Vue d'ensemble
Description
2-(1,3-Dioxolan-2-yl)piperidine is a chemical compound with the CAS Number: 860224-64-2 . It has a molecular weight of 157.21 and is typically in liquid form .
Molecular Structure Analysis
The molecular formula of 2-(1,3-Dioxolan-2-yl)piperidine is C8H15NO2 . The structure includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Physical And Chemical Properties Analysis
2-(1,3-Dioxolan-2-yl)piperidine is a liquid at room temperature . Its molecular weight is 157.21 .Applications De Recherche Scientifique
Synthèse de molécules bioactives
La 2-(1,3-Dioxolan-2-yl)pipéridine est un intermédiaire précieux dans la synthèse de molécules bioactives. Sa structure est polyvalente pour les modifications et peut conduire à des composés ayant des activités pharmacologiques potentielles . Les chercheurs l’utilisent pour créer des dérivés qui peuvent agir comme agents anticancéreux, antiviraux ou antimicrobiens.
Développement d’analgésiques
Les dérivés de la pipéridine, y compris la this compound, sont explorés pour leurs propriétés analgésiques. Ils font partie d’une recherche plus large de nouveaux médicaments contre la douleur qui peuvent offrir des alternatives aux opioïdes avec moins d’effets secondaires et moins de risques de dépendance .
Agents anti-inflammatoires
Le potentiel anti-inflammatoire des dérivés de la pipéridine fait de la this compound un candidat pour le développement de nouveaux médicaments anti-inflammatoires. Sa flexibilité structurale permet la synthèse de divers composés qui peuvent être testés pour leur efficacité dans la réduction de l’inflammation .
Recherche sur la maladie d’Alzheimer
Dans le domaine des maladies neurodégénératives, en particulier la maladie d’Alzheimer, les dérivés de la this compound sont étudiés pour leur potentiel à inhiber ou moduler les enzymes et les récepteurs impliqués dans la progression de la maladie .
Développement de médicaments antipsychotiques
Le noyau de la pipéridine est une caractéristique commune dans de nombreux médicaments antipsychotiques. Les chercheurs s’intéressent aux dérivés de la this compound pour le développement de nouveaux médicaments antipsychotiques qui pourraient aider à gérer les symptômes avec moins d’effets secondaires .
Propriétés anticoagulantes
L’exploration des dérivés de la pipéridine pour leurs propriétés anticoagulantes est un autre domaine d’intérêt. La this compound pourrait conduire à la création de nouveaux agents anticoagulants pour prévenir les caillots sans risque de saignement excessif .
Safety and Hazards
Orientations Futures
Piperidines, including 2-(1,3-Dioxolan-2-yl)piperidine, are among the most important synthetic fragments for designing drugs . Therefore, future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety could be a promising direction .
Mécanisme D'action
Target of Action
Compounds containing a piperidine moiety are known to interact with various biological targets, including receptors and enzymes .
Mode of Action
Without specific studies on “2-(1,3-Dioxolan-2-yl)piperidine”, it’s difficult to determine its exact mode of action. Piperidine derivatives often act by binding to their target proteins and modulating their activity .
Biochemical Pathways
Piperidine derivatives can influence various biochemical pathways depending on their specific targets .
Analyse Biochimique
Biochemical Properties
2-(1,3-Dioxolan-2-yl)piperidine plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions can lead to either inhibition or activation of the enzymes, affecting the metabolic pathways they regulate. Additionally, 2-(1,3-Dioxolan-2-yl)piperidine has been found to bind to certain receptor proteins, influencing signal transduction pathways .
Cellular Effects
The effects of 2-(1,3-Dioxolan-2-yl)piperidine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) . This compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes . Furthermore, 2-(1,3-Dioxolan-2-yl)piperidine affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-(1,3-Dioxolan-2-yl)piperidine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or enhancing their activity . This binding can lead to conformational changes in the enzymes, affecting their function. Additionally, 2-(1,3-Dioxolan-2-yl)piperidine can interact with DNA-binding proteins, influencing gene expression by altering the binding affinity of these proteins to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3-Dioxolan-2-yl)piperidine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 2-(1,3-Dioxolan-2-yl)piperidine has been shown to have cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2-(1,3-Dioxolan-2-yl)piperidine vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate physiological processes without causing significant harm . At higher doses, 2-(1,3-Dioxolan-2-yl)piperidine can induce toxic effects, including liver damage and disruptions in metabolic functions . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
2-(1,3-Dioxolan-2-yl)piperidine is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in the body.
Transport and Distribution
Within cells and tissues, 2-(1,3-Dioxolan-2-yl)piperidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, affecting its accumulation and activity .
Subcellular Localization
The subcellular localization of 2-(1,3-Dioxolan-2-yl)piperidine is influenced by targeting signals and post-translational modifications . The compound is often directed to specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . These localizations are crucial for its activity and function within the cell.
Propriétés
IUPAC Name |
2-(1,3-dioxolan-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-4-9-7(3-1)8-10-5-6-11-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFXTYRJIBZVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860224-64-2 | |
| Record name | 2-(1,3-dioxolan-2-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




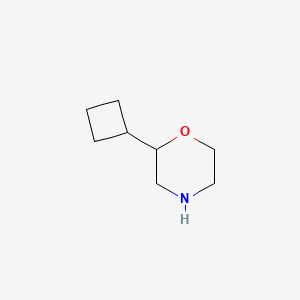


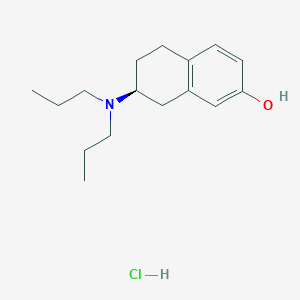

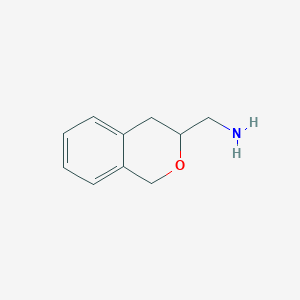
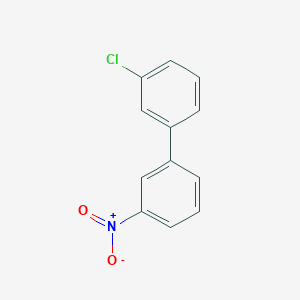
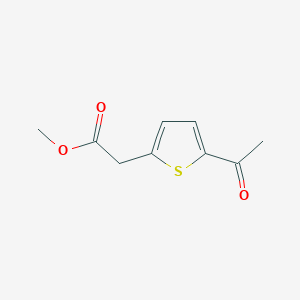
![2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1452504.png)


